An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one, a significant heterocyclic compound often identified as an impurity in the synthesis of the pharmaceutical agent Bromazepam.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and quality control. It consolidates available experimental and computational data, outlines detailed protocols for experimental determination of key parameters, and offers insights into the compound's chemical nature. The guide is structured to facilitate a deep understanding of the molecule's characteristics, which are critical for its synthesis, purification, and potential biological activity.
Introduction and Compound Identity
3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one is a substituted quinolinone derivative. Its structure features a quinolinone core, a bromine atom at the 6-position, an amino group at the 3-position, and a pyridin-2-yl substituent at the 4-position. This complex aromatic system imparts specific chemical and physical properties that are of interest in medicinal chemistry and pharmaceutical sciences. Notably, it is recognized as "Bromazepam Impurity D" in European Pharmacopoeia, highlighting its relevance in the quality control of Bromazepam manufacturing.[1][4]
Chemical Structure and Identifiers
The structural integrity and identity of a compound are the foundation of its physicochemical profile.
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IUPAC Name: 3-amino-6-bromo-4-(pyridin-2-yl)-1H-quinolin-2-one[5]
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Synonyms: Bromazepam Impurity D, 3-amino-6-bromo-4-(2-pyridinyl)-2(1H)-quinolinone[2][3]
Table 1: Core Compound Identification
| Identifier | Value | Source(s) |
| IUPAC Name | 3-amino-6-bromo-4-(pyridin-2-yl)-1H-quinolin-2-one | [5] |
| CAS Number | 77616-97-8 | [6][7] |
| Molecular Formula | C₁₄H₁₀BrN₃O | [5][7] |
| InChI | InChI=1S/C14H10BrN3O/c15-8-4-5-10-9(7-8)12(13(16)14(19)18-10)11-3-1-2-6-17-11/h1-7H,16H2,(H,18,19) | [5][7] |
| InChIKey | DVLDFOLKYISENR-UHFFFAOYSA-N | [5][7] |
| SMILES | C1=CC=NC(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N | [5][8] |
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. They influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.
Molecular Weight and Appearance
The molecular weight is a fundamental property derived from the molecular formula. The physical appearance provides a qualitative descriptor of the compound in its solid state.
Table 2: Fundamental Physical Properties
| Property | Value | Source(s) |
| Molecular Weight | 316.15 g/mol | [5][7] |
| Monoisotopic Mass | 315.00072 Da | [5][9] |
| Appearance | Light Brown to Brown Solid |
Melting Point
The melting point is a key indicator of a compound's purity and thermal stability. For 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one, a high melting point with decomposition is reported, which is characteristic of complex aromatic structures with potential for strong intermolecular interactions.
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Melting Point: >255°C (with decomposition)
Solubility
Solubility is a critical parameter for drug delivery and biological assays. While extensive quantitative data for this compound is not publicly available, qualitative information has been reported.
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Qualitative Solubility: Slightly soluble in DMSO and Methanol (sonication may be required).
Due to the absence of precise aqueous solubility data, a standardized experimental protocol for its determination is provided in Section 3.1.
Lipophilicity (logP)
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Computed XLogP3: 1.7[5]
This value suggests that the compound has a moderate degree of lipophilicity. An experimental protocol for determining logP is detailed in Section 3.2.
Acid Dissociation Constant (pKa)
The pKa values of a molecule indicate the pH at which it will exist in its ionized and non-ionized forms. This is critical for understanding its solubility, absorption, and interaction with biological targets. The structure of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one contains both basic (amino and pyridine groups) and potentially acidic (quinolinone amide) centers. Experimental determination is necessary for accurate pKa values. A relevant protocol is provided in Section 3.3.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity and provide a self-validating framework, the following sections detail established experimental protocols for determining the key physicochemical properties for which specific data is not publicly available.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property for any compound intended for biological or pharmaceutical applications. The thermodynamic shake-flask method is considered the "gold standard" for its determination.[10]
Protocol: Shake-Flask Method for Thermodynamic Aqueous Solubility
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Preparation of Saturated Solution: Add an excess amount of solid 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a 0.22 µm filter.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calibration: Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve to accurately determine the concentration in the test sample.
Caption: Workflow for Thermodynamic Solubility Determination.
Determination of Octanol-Water Partition Coefficient (logP)
The shake-flask method is a classical and reliable approach for the experimental determination of logP.[11]
Protocol: Shake-Flask Method for logP Determination
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Phase Preparation: Prepare a mixture of n-octanol and water (or a suitable buffer, e.g., pH 7.4) and saturate each phase with the other by vigorous mixing, followed by separation.
-
Compound Dissolution: Dissolve a known amount of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Add a known volume of the second phase to create a biphasic system. Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Equilibration and Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to expedite this process.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV.[12]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[11][13]
Caption: Experimental Workflow for logP Determination.
Determination of pKa
Potentiometric titration is a robust method for determining the pKa of ionizable compounds.[14][15] Given the compound's low aqueous solubility, the use of a co-solvent may be necessary.
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, to ensure complete dissolution.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration with Acid: Titrate the solution with a standardized strong acid (e.g., HCl) to protonate all basic sites.
-
Titration with Base: Subsequently, titrate the protonated compound with a standardized strong base (e.g., NaOH), recording the pH value after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of base added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points can be determined from the first or second derivative of the titration curve.
-
Co-solvent Correction: If a co-solvent is used, the apparent pKa values should be corrected to obtain the aqueous pKa, although this can be a complex process and is often reported as the apparent pKa in the specific solvent mixture.
Caption: Potentiometric Titration Workflow for pKa Determination.
Spectral Properties
Spectroscopic data is essential for the structural elucidation and confirmation of identity of a chemical compound. While specific spectra for 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one are not publicly available, the expected characteristics can be inferred from its structure. Researchers should obtain experimental data for definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to be complex, with distinct signals for the aromatic protons on the quinolinone and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating amino group. The NH₂ and the amide NH protons will likely appear as broad singlets, and their positions may be concentration and solvent-dependent.
-
¹³C NMR: The spectrum should show 14 distinct carbon signals corresponding to the molecular formula. The carbonyl carbon of the quinolinone ring is expected to appear significantly downfield (typically >160 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Expected Mass: The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound (315.0007 Da for C₁₄H₁₀⁷⁹BrN₃O). A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Fragmentation: The fragmentation pattern under electron ionization (EI) or tandem mass spectrometry (MS/MS) would likely involve cleavages of the bonds connecting the pyridine ring and the quinolinone core, as well as potential loss of CO or HCN.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
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Expected Absorptions:
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N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group, and a broader band for the amide N-H.
-
C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.
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C=N and C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.
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C-Br stretching: A band in the lower frequency region of the spectrum (typically 500-650 cm⁻¹).
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Conclusion
3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one is a compound of significant interest, particularly in the context of pharmaceutical quality control. This guide has synthesized the available data on its physicochemical properties, including its identity, molecular weight, melting point, and qualitative solubility. While quantitative experimental data for key parameters such as aqueous solubility, logP, and pKa are not widely published, this guide provides robust, field-proven protocols for their determination. A thorough understanding and experimental validation of these properties are essential for any researcher working with this molecule, enabling better control over its synthesis, purification, and application in drug development and related scientific disciplines.
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